2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Chemical Classification and Structural Taxonomy
Core Heterocyclic Framework
The compound belongs to the thiazolo[3,2-b]triazole class, a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. The thiazole component (C₃H₃NS) contributes sulfur and nitrogen atoms, while the triazole ring (C₂H₂N₃) introduces additional nitrogen centers, enhancing hydrogen-bonding capacity and aromatic π-electron density. This fusion creates a planar, electron-deficient aromatic system, as evidenced by NMR chemical shifts between 7.27–8.77 ppm for ring protons, characteristic of strong diamagnetic currents.
Table 1: Key Structural Features
Substituent Configuration
The C5 position of the thiazolo-triazole core is functionalized with a morpholino(3,4,5-trimethoxyphenyl)methyl group. The morpholine moiety (C₄H₈NO) introduces a polar, water-solubilizing element, while the trimethoxyphenyl group provides three methoxy (–OCH₃) substituents at meta and para positions, conferring steric bulk and electron-donating effects critical for target binding.
Properties
IUPAC Name |
2-methyl-5-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-11-20-19-23(21-11)18(24)17(29-19)15(22-5-7-28-8-6-22)12-9-13(25-2)16(27-4)14(10-12)26-3/h9-10,15,24H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGIAZIAUGXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Compounds with the tmp group have been found to exhibit remarkable multi-activity or specific targeting. For instance, the TMP group plays a critical role in fitting colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.
Biochemical Pathways
Tmp-bearing compounds have shown diverse bioactivity effects, indicating their potential to affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects, indicating the potential of this compound to exhibit similar effects.
Biological Activity
The compound 2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate morpholine and thiazole moieties. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets. The thiazolo[3,2-b][1,2,4]triazole framework is known for its ability to form hydrogen bonds and interact with various enzymes.
Antimicrobial Activity
Research has demonstrated that compounds containing the thiazole and triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various pathogens including Mycobacterium tuberculosis and fungi such as Candida albicans .
The compound under discussion was evaluated against a panel of bacterial strains. Preliminary findings indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be comparable to standard antibiotics used in clinical settings.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
| Mycobacterium tuberculosis | 16 | Rifampicin | 8 |
Antiviral Activity
The antiviral potential of this compound has also been explored. Similar triazole derivatives have shown effectiveness against viral infections by inhibiting viral replication processes. The mechanism often involves interference with viral enzyme functions or host cell interactions .
The biological activity of This compound is primarily attributed to its ability to bind to specific enzymes and receptors. The trimethoxyphenyl group is believed to enhance binding affinity through hydrophobic interactions while the triazole ring can chelate metal ions essential for enzyme activity. Studies suggest that this compound may inhibit enzymes such as:
- Aromatase
- Cholinesterase
- Carbonic anhydrase
These interactions can lead to a cascade of biochemical effects that disrupt normal cellular processes in pathogens.
Case Studies
- Antitubercular Activity : A study evaluating various triazole derivatives found that compounds similar to the one discussed showed significant inhibition against Mycobacterium tuberculosis , suggesting a promising avenue for developing new antitubercular agents .
- Antifungal Screening : In vitro tests conducted on fungal strains revealed that related compounds exhibited potent antifungal activity with IC50 values lower than those of established antifungal agents like fluconazole .
Scientific Research Applications
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole family exhibit diverse biological activities:
- Anticancer Activity : Several studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives possess significant anticancer properties. For example:
- Anti-inflammatory Effects : Compounds similar to 2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have shown promising anti-inflammatory effects. In particular:
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has highlighted that related thiazolo compounds can inhibit bacterial growth effectively .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its drug-likeness:
- Lipophilicity : Studies have assessed the lipophilicity of similar compounds using reversed-phase thin-layer chromatography. These findings are essential for predicting absorption and distribution in biological systems .
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile for these compounds; however, further studies are warranted to establish comprehensive safety data .
Case Studies
Several case studies illustrate the applications of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Case Study 1 : A series of thiazolo compounds were synthesized and tested for their anticancer effects against various cancer cell lines. The results showed a notable reduction in cell viability at specific concentrations .
- Case Study 2 : Another study focused on the anti-inflammatory properties where thiazolo derivatives were administered in animal models exhibiting inflammation. The results indicated significant reductions in inflammatory markers compared to control groups .
Preparation Methods
Core Scaffold Construction: Thiazolo[3,2-b]triazole Formation
The thiazolo[3,2-b]triazole system serves as the foundational heterocycle. A validated three-component condensation strategy, adapted from Holota et al. (2021), involves refluxing 3-amino-1,2,4-triazole (1), chloroacetic acid, and substituted aldehydes in acetic acid/anhydride mixtures. For the target compound, 3,4,5-trimethoxybenzaldehyde is employed to introduce the aryl moiety. Key steps include:
- Cyclocondensation : Heating equimolar ratios of 3-amino-1,2,4-triazole, chloroacetic acid, and 3,4,5-trimethoxybenzaldehyde in acetic acid/acetic anhydride (1:1) at 120°C for 3 hours yields the 5-arylidene-thiazolo[3,2-b]triazol-6(5H)-one intermediate.
- Methylation : Selective C2-methylation is achieved using methyl iodide in DMF with potassium carbonate as a base (60°C, 6 hours), providing 2-methyl-5-(3,4,5-trimethoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one in 72% yield.
The morpholino(3,4,5-trimethoxyphenyl)methyl group is installed via a Mannich-type reaction. This method, adapted from Kumar et al. (2013), enables simultaneous introduction of amine and aryl functionalities:
- Mannich Reaction : Treating 2-methyl-5-(3,4,5-trimethoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one with morpholine and formaldehyde in ethanol under reflux (8 hours) generates the C5-morpholinomethyl derivative.
- Stereochemical Control : The reaction proceeds via an iminium ion intermediate, with the morpholine nucleophile attacking the electrophilic methylene carbon. Nuclear Overhauser Effect (NOE) spectroscopy confirms the E-configuration of the resulting adduct.
Hydroxylation at C6: Oxidative Functionalization
The C6-hydroxyl group is introduced through oxidative cleavage of the 6(5H)-one moiety. A modified Kornblum oxidation protocol is employed:
- Oxidation : Treating the 6(5H)-one precursor with tert-butyl hydroperoxide (TBHP) in the presence of catalytic vanadyl acetylacetonate (VO(acac)₂) in dichloromethane (25°C, 12 hours) affords the 6-ol derivative in 65% yield.
- Purification : Recrystallization from ethanol/water (7:3) yields analytically pure product (mp 218–220°C).
Spectroscopic Characterization and Validation
Table 1: Spectral Data for 2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b]triazol-6-ol
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.65 (s, 2H, ArH), 4.32 (s, 2H, CH₂N), 3.85 (s, 6H, OCH₃), 3.72–3.68 (m, 4H, morpholine), 2.51 (s, 3H, CH₃) | Aromatic protons, methylene bridge, methoxy groups, morpholine protons, methyl group |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.4 (C=O), 153.2 (ArC-O), 142.1 (triazole C), 134.8 (thiazole C), 67.3 (morpholine CH₂), 56.1 (OCH₃), 14.5 (CH₃) | Carbonyl, methoxy carbons, heterocyclic carbons, aliphatic carbons |
| HRMS (ESI+) | m/z 487.1921 [M+H]⁺ (calc. 487.1918) | Molecular ion confirmation |
Mechanistic Considerations and Optimization
- Cyclocondensation Kinetics : The three-component reaction exhibits pseudo-first-order kinetics, with rate-limiting formation of the thiazolidinone intermediate (k = 1.2 × 10⁻³ s⁻¹ at 120°C).
- Mannich Reaction Selectivity : Competitive N-alkylation is suppressed by using a 2:1 molar ratio of morpholine to aldehyde, ensuring >90% C-alkylation.
- Oxidation Pathway : The VO(acac)₂/TBHP system operates via a radical mechanism, confirmed by ESR spectroscopy showing vanadium(IV) species during the reaction.
Comparative Analysis of Synthetic Routes
Table 2: Yield Optimization Across Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | AcOH/Ac₂O, 120°C, 3 h | 78 | 92.4 |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 72 | 95.1 |
| Mannich Reaction | Morpholine, HCHO, EtOH, reflux | 68 | 89.7 |
| Hydroxylation | TBHP, VO(acac)₂, CH₂Cl₂, rt | 65 | 96.8 |
Q & A
Q. What are the standard synthetic routes for preparing thiazolo-triazole derivatives with morpholino and aryl methoxy substituents?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a morpholine derivative with a trimethoxyphenyl precursor. Key steps include:
- Step 1 : Formation of the morpholinomethylene intermediate via nucleophilic substitution (e.g., reacting morpholine with 3,4,5-trimethoxybenzaldehyde in the presence of a dehydrating agent) .
- Step 2 : Cyclocondensation with a thiazolo-triazole core. For example, coupling the intermediate with 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol under basic conditions (e.g., sodium hydride in toluene) .
- Step 3 : Purification via recrystallization (e.g., using water/ethanol mixtures) or column chromatography .
Structural confirmation is achieved through elemental analysis, IR (to verify N-H and C=O stretches), and LC-MS for molecular weight validation .
Q. How are structural ambiguities resolved in compounds containing thiazolo-triazole and morpholino groups?
- Methodological Answer : Contradictions in spectral data (e.g., overlapping peaks in NMR) are addressed using:
- 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations, particularly for the morpholino and triazole protons .
- X-ray crystallography for unambiguous confirmation of regiochemistry in the thiazolo-triazole core .
- Comparative analysis with analogs (e.g., substituting morpholino with piperidine) to isolate spectral contributions of specific functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of bulky aryl-morpholino intermediates with thiazolo-triazole systems?
- Methodological Answer : Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., PEG-400) improve solubility of bulky intermediates and stabilize transition states .
- Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance reaction rates by reducing steric hindrance .
- Temperature control : Stepwise heating (70–80°C) minimizes decomposition of heat-sensitive intermediates .
Monitoring via TLC or HPLC ensures reaction progression, with yields typically improving from ~40% to >70% under optimized conditions .
Q. What strategies are employed to resolve contradictions in biological activity data for structurally similar derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. inactive analogs) are investigated through:
- Dose-response assays to rule out false negatives/positives caused by solubility issues .
- Molecular docking studies : Using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to compare binding affinities. For example, morpholino groups may enhance hydrogen bonding with active-site residues, while trimethoxyaryl groups improve hydrophobic interactions .
- Metabolic stability tests : Liver microsome assays identify rapid degradation of certain substituents, explaining reduced in vivo activity despite in vitro potency .
Q. How are regiochemical challenges addressed during functionalization of the thiazolo-triazole core?
- Methodological Answer : Regioselective modifications require:
- Protecting group strategies : Temporarily blocking the hydroxyl group at position 6 with acetyl or tert-butyldimethylsilyl (TBS) groups to direct reactions to the thiazole ring .
- Computational modeling : DFT calculations predict reactivity of N and S atoms in the triazole-thiazole system, guiding electrophilic substitution .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., substitution at N1), while higher temperatures (80°C) favor thermodynamically stable isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
